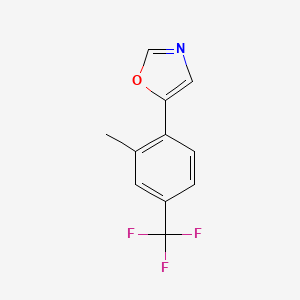

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-methyl-4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-7-4-8(11(12,13)14)2-3-9(7)10-5-15-6-16-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCCNHXMJLSSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 5 2 Methyl 4 Trifluoromethyl Phenyl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole, distinct signals corresponding to the aromatic protons of the phenyl and oxazole (B20620) rings, as well as the methyl group protons, are expected. The protons on the substituted phenyl ring typically appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts are influenced by the positions of the methyl and trifluoromethyl substituents. The protons on the oxazole ring also resonate in the aromatic region, with their exact positions depending on the substitution pattern. rsc.org The methyl group protons are expected to produce a singlet in the upfield region, typically around δ 2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-H | 7.2 - 7.8 | Singlet |

| Phenyl-H (aromatic) | 7.5 - 8.1 | Multiplets |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals for each unique carbon atom are anticipated. The carbons of the oxazole ring typically resonate between δ 120-160 ppm. rsc.org The aromatic carbons of the phenyl ring also appear in this downfield region. A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The methyl carbon signal is expected in the upfield region of the spectrum, generally between δ 15-25 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole Ring Carbons | 120 - 160 |

| Phenyl Ring Carbons | 125 - 140 |

| Trifluoromethyl Carbon (-CF₃) | ~124 (quartet) |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is an exceptionally sensitive and specific technique for identifying and characterizing fluorine-containing compounds. researchgate.net For molecules containing a trifluoromethyl (CF₃) group attached to an aromatic ring, a single, sharp resonance is typically observed in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. ed.ac.uk The chemical shift of the CF₃ group is sensitive to its electronic environment, including the solvent and the nature of other substituents on the aromatic ring. dovepress.com The chemical shifts for TFA groups generally range from -85 to -67 ppm relative to CFCl₃. dovepress.com Computational studies have shown that density functional theory (DFT) can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy. researchgate.netnih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₈F₃NO. The experimentally measured exact mass should closely match the theoretically calculated mass, typically within a few parts per million (ppm), providing unambiguous confirmation of the compound's composition. rsc.orgrsc.org

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the structural elucidation of various organic compounds, including heterocyclic molecules. rsc.orgnih.gov In positive ion mode, ESI typically generates a protonated molecular ion, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. researchgate.net These fragmentation patterns provide valuable information about the molecule's structure and connectivity. rsc.org

For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed. The study of related phenyl(trifluoromethyl) and oxazole-containing compounds allows for the prediction of its principal fragmentation pathways under collision-induced dissociation (CID). ulisboa.ptnih.gov The fragmentation would likely involve the characteristic cleavage of the oxazole ring and losses related to the substituted phenyl ring.

Key fragmentation processes for heterocyclic compounds often involve the initial loss of small, stable neutral molecules. nih.gov For the target compound, likely fragmentation pathways could include the cleavage of the C-C bond linking the phenyl and oxazole rings, scission of the oxazole ring itself, or the loss of the trifluoromethyl group. The study of gas-phase reactions of phenyl(trifluoromethyl)iodonium ions has shown that loss of a CF₃ radical and intramolecular coupling are possible fragmentation channels for trifluoromethyl-substituted aromatic compounds. nih.govresearchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (predicted) | Ion Formula (predicted) | Description |

|---|---|---|

| 242.07 | [C₁₁H₉F₃NO]⁺ | Molecular Ion [M]⁺ |

| 243.08 | [C₁₁H₁₀F₃NO]⁺ | Protonated Molecule [M+H]⁺ |

| 174.07 | [C₁₀H₁₀O]⁺ | Fragment resulting from loss of CF₃ and subsequent rearrangement |

| 146.05 | [C₈H₆F₃]⁺ | Fragment corresponding to the trifluoromethyl-toluene cation |

Note: The m/z values in this table are predicted based on the molecular formula and common fragmentation patterns of related structures. Actual experimental values may vary.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. innovatechlabs.com The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. vscht.cz Each peak in an FT-IR spectrum corresponds to a specific vibrational mode, creating a unique "fingerprint" for the compound. innovatechlabs.com

Although an experimental spectrum for this compound is not available, a theoretical spectrum can be predicted by examining the characteristic absorption frequencies of its constituent functional groups, including the oxazole ring, the substituted aromatic ring, the methyl group, and the trifluoromethyl group. Data from related heterocyclic and aromatic compounds provide a basis for these predictions. ejournal.byvensel.org

The spectrum would be characterized by several key regions:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, expected just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the aromatic and oxazole rings would appear in the 1600-1450 cm⁻¹ region. nih.gov

C-F Stretching: The trifluoromethyl group is expected to produce very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ range.

Fingerprint Region: Below 1500 cm⁻¹, complex vibrations including C-O stretching and various bending modes provide a unique pattern for the molecule. innovatechlabs.com

Table 2: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2980-2870 | C-H Stretch | Methyl Group (-CH₃) | Medium |

| 1615-1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1580-1480 | C=N Stretch | Oxazole Ring | Medium to Strong |

| 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1100-1000 | C-O-C Stretch | Oxazole Ring | Strong |

Note: This table is based on established group frequencies and data from structurally similar molecules. vscht.czresearchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, analysis of related structures, such as 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- nih.govnih.govdioxepino[5,6-d] ejournal.bynih.govoxazole and other substituted phenyl oxazoles, can provide insight into its likely solid-state conformation. ejournal.bynih.gov

It is expected that the oxazole ring would be essentially planar. The phenyl ring is also planar, but there will be a dihedral angle between the planes of the two rings due to steric hindrance from the ortho-methyl group. In related structures, the dihedral angle between phenyl and oxazole rings can vary. nih.gov The crystal packing would be influenced by intermolecular interactions such as C-H···N or C-H···O hydrogen bonds and potentially π-π stacking interactions between the aromatic systems. nih.gov

The crystallographic data for a related compound, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole, illustrates the type of information obtained from such a study. ejournal.by

Table 3: Representative Crystal Data for a Structurally Related (Trifluoromethyl)phenyl Oxazole Derivative

| Parameter | Value |

|---|---|

| Compound Name | 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- nih.govnih.govdioxepino[5,6-d] ejournal.bynih.govoxazole ejournal.by |

| Chemical Formula | C₁₄H₁₄F₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| β (°) | Value not specified in abstract |

| Volume (ų) | Value not specified in abstract |

Note: This table presents data for a related, more complex molecule to exemplify the parameters determined by X-ray diffraction. The values for the title compound would be different.

Computational Chemistry and Theoretical Modeling of 5 2 Methyl 4 Trifluoromethyl Phenyl Oxazole Systems

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and predicting various molecular parameters.

Electronic Structure and Molecular Geometry Analysis

DFT calculations are widely employed to determine the optimized molecular geometry and electronic properties of organic molecules. For a molecule like 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), can also be computed. The MEP map is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations showed that the nitrogen atom of the oxadiazole ring is a likely binding site for electrophilic attack. ajchem-a.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Oxazole (B20620) System (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (oxazole) | 1.368 - 1.370 | C-O-C | 105.0 - 106.0 |

| C=N (oxazole) | 1.310 - 1.320 | O-C=N | 115.0 - 116.0 |

| C-C (ring-ring) | 1.480 - 1.490 | C-N-C | 108.0 - 109.0 |

| C-CF3 | 1.490 - 1.500 | F-C-F | 107.0 - 108.0 |

Note: This table is illustrative and based on general values for similar molecular fragments. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For instance, in a study on a 3-[4-(trifluoromethyl)phenyl]-containing oxazole derivative, DFT calculations at the B3LYP/6-311++G(d,p) level showed strong agreement between the experimental and simulated 1H and 13C NMR chemical shifts. ejournal.by Similarly, the calculated FT-IR spectrum of the compound correlated well with the experimental spectrum. ejournal.by Such correlations provide a high degree of confidence in the determined molecular structure.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Trifluoromethyl-Phenyl Compound

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (ppm) | ||

| Aromatic-H | 7.2 - 7.8 | 7.1 - 7.7 |

| Methyl-H | 2.4 | 2.3 |

| ¹³C NMR (ppm) | ||

| Aromatic-C | 120 - 140 | 119 - 139 |

| CF₃-C | ~125 (q) | ~124 |

| IR (cm⁻¹) | ||

| C=N Stretch | 1620 | 1615 |

| C-F Stretch | 1100 - 1300 | 1110 - 1290 |

Note: This table provides representative data based on studies of similar compounds and is for illustrative purposes. ejournal.by

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecule, typically a protein.

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites)

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This information is crucial for understanding its potential biological activity. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose.

Studies on other phenyl-substituted oxazole derivatives have shown their potential as inhibitors of enzymes like phosphodiesterase type 4 (PDE4). nih.gov Docking studies of these compounds revealed key interactions with amino acid residues in the enzyme's active site, often involving the oxazole and phenyl moieties. nih.gov For this compound, it is plausible that the trifluoromethyl group could engage in specific interactions, such as hydrophobic or multipolar interactions, with the protein.

Binding Energy Calculations

Following molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy of the ligand-protein complex. These calculations provide a more accurate estimation of the binding affinity.

Binding energy calculations for a series of polyfluoroalkyl dihydroazolo[5,1-c] researchgate.netresearchgate.netsemanticscholar.orgtriazines as carboxylesterase inhibitors showed that the calculated binding energies correlated well with the experimentally determined inhibitory activities. nih.gov This highlights the utility of such calculations in predicting the potency of potential inhibitors. While no specific binding energy calculations for this compound have been reported, this methodology could be applied to assess its potential as an inhibitor for various enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

QSAR models are developed by correlating molecular descriptors (e.g., electronic, steric, hydrophobic) with the observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For a series of isoxazole (B147169) derivatives, a QSAR study revealed a close correlation between the observed and predicted anti-inflammatory activity, leading to the development of a predictive model. researchgate.net

QSPR models, on the other hand, predict physicochemical properties such as lipophilicity (logP), solubility, and melting point. A QSPR study on triazole derivatives successfully modeled their lipophilicity using topological indices and indicator parameters. researchgate.netresearchgate.net

For a series of compounds including this compound, a QSAR or QSPR study would involve calculating a variety of molecular descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. The predictive power of the model would then be validated using internal and external validation techniques. Such models could be invaluable in designing new derivatives with optimized activity or properties.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area (PSA) |

| Topological | Connectivity indices, Wiener index, Balaban index |

| Quantum Chemical | Total energy, Heat of formation, Hardness, Electronegativity |

Theoretical Descriptors for Reactivity and Interaction Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. irjweb.com By calculating various quantum chemical descriptors, DFT allows for a detailed prediction of how a molecule like this compound will behave in chemical reactions and how it will interact with other molecules.

Key theoretical descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are essential for a molecule's binding to a biological receptor. irjweb.com

Global Reactivity Descriptors: Parameters such as chemical potential, global hardness, and the electrophilicity index are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity. irjweb.comresearchgate.net

Hirshfeld Surface Analysis: This advanced technique is used to analyze and quantify intermolecular interactions within a crystal structure. It provides detailed insights into the types of contacts (e.g., H···H, C···H, O···H) that stabilize the molecular packing, which is crucial for understanding the solid-state properties of a compound. nih.gov

Table 1: Illustrative Theoretical Reactivity Descriptors for an Oxazole System This table presents typical quantum chemical descriptors calculated using DFT (B3LYP/6-311G++(d,p)) for a representative oxazole derivative. The values serve as an example of the parameters used to predict molecular reactivity and stability.

| Descriptor | Symbol | Illustrative Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV | Indicates electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Predicts chemical stability and reactivity |

| Chemical Potential | μ | -4.15 eV | Measures the tendency of electrons to escape |

| Global Hardness | η | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.25 eV | Quantifies electrophilic nature |

Predictive Modeling in Molecular Design

Predictive modeling leverages computational techniques to design new molecules and forecast their biological activity before synthesis, significantly streamlining the drug discovery process. researchgate.net For derivatives of this compound, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly important.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org By analyzing a dataset of oxazole derivatives, QSAR models can identify the key molecular properties (descriptors) that govern their therapeutic effects. mdpi.com These descriptors can be topological, steric, or electronic in nature. wisdomlib.orgeuropub.co.uk A statistically validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs, guiding chemists to prioritize the most promising candidates. mdpi.com The statistical significance of a QSAR model is often evaluated by its correlation coefficient (r²) and its internal (q²) and external predictive power (pred_r²). europub.co.uk

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an oxazole derivative) to the active site of a second molecule (a biological target, typically a protein or enzyme). bioinformation.netnih.gov This technique is instrumental in understanding the mechanism of action at a molecular level.

The process involves:

Obtaining the 3D structure of the target protein, often from crystallographic databases. nih.gov

Placing the ligand into the protein's binding site in various conformations.

Using a scoring function to calculate the binding energy for each pose, with lower energies indicating more favorable binding. zsmu.edu.ua

The results from a docking study, including binding affinity and specific intermolecular interactions (like hydrogen bonds with key amino acid residues), provide critical insights that can be used to design more potent and selective inhibitors. researchgate.net The trifluoromethyl group present in the target compound is known to enhance interactions with hydrophobic pockets within protein active sites.

Table 2: Example of Molecular Docking Results for an Oxazole-based Inhibitor This table provides representative data from a molecular docking simulation of an oxazole derivative against a hypothetical protein kinase target. It illustrates how binding affinity and key interactions are reported.

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong negative value indicates favorable binding to the target. |

| Predicted Inhibition Constant (Ki) | 0.45 µM | Predicts the concentration required for significant inhibition. |

| Interacting Residues | Leu244, Val298, Ala310 | Highlights key amino acids involved in hydrophobic interactions. |

| Hydrogen Bonds | Lys260, Asp375 | Identifies specific hydrogen bonds that anchor the ligand in the active site. |

Molecular Interactions and Biochemical Mechanisms of Action of Oxazole Derivatives Excluding in Vivo Human Data

Enzyme Inhibition Studies (in vitro and computational)

Oxazole (B20620) derivatives have been identified as potent inhibitors of a wide range of enzymes. The following sections detail the inhibitory activities of these compounds against specific enzyme targets.

Specific Enzyme Targets

Aquaporin-4 (AQP4): A study investigating 2,4,5-trisubstituted oxazole derivatives identified diethyl 2-{2-methyl-5-[4-(trifluoromethyl)phenyl]oxazol-4-yl}malonate as a compound with a high binding energy for AQP4. rsc.org In vitro analysis on a representative oxazole from this series demonstrated its ability to inhibit AQP4. rsc.org For instance, treatment of NCI-H460 cells with a selected oxazole derivative at its IC50 concentration of 60 μM significantly decreased cell viability, which is an indirect measure of its effect on cellular processes regulated by AQP4. rsc.org

Cyclooxygenase-2 (COX-2): Several studies have highlighted the potential of oxazole and isoxazole (B147169) derivatives as selective COX-2 inhibitors. One study on novel isoxazole derivatives found that several compounds exhibited potent COX-2 inhibition, with one of the most active compounds, C6, having an IC50 value of 0.55 ± 0.03 µM. nih.gov Another study on 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone showed that all tested compounds inhibited the COX-2 isoform more effectively than the reference drug Meloxicam. mdpi.com Molecular docking studies suggest that the benzoxazole (B165842) ring is a crucial moiety for interaction with Tyr355 and Arg120 residues in the COX-2 active site. nih.gov

Fatty Acid Amide Hydrolase (FAAH): Oxazole derivatives have been investigated as inhibitors of FAAH. Specifically, α-ketoheterocycles, including oxazoles, were found to be potent and selective reversible inhibitors of FAAH. nih.gov The replacement of a trifluoromethyl ketone with an oxazole ring in certain inhibitor designs led to a significant increase in potency. nih.gov One notable inhibitor, OL-135, which contains an oxazole core, has been extensively studied, and its structure-activity relationship has been explored, demonstrating the importance of the oxazole moiety for potent FAAH inhibition. nih.govnih.gov

Inosine Monophosphate Dehydrogenase (IMPDH): Benzoxazole derivatives have been explored as inhibitors of Mycobacterium tuberculosis IMPDH2 (MtbIMPDH2). nih.gov Expansion of the structure-activity relationship for this series of compounds has led to the development of inhibitors with minimum inhibitory concentrations (MIC) of ≤ 1 μM. nih.gov The study of non-oxazole containing indole (B1671886) fragments as IMPDH inhibitors has also been described, with in vitro inhibitory values for IMPDH II being discussed. nih.gov

Acetylcholinesterase (AChE): A variety of oxazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory properties. tandfonline.comnih.govnih.govmdpi.comaip.org One study on new trans-amino-4-/5-arylethenyl-oxazoles found that these compounds exhibited a binding preference for butyrylcholinesterase (BChE) over AChE, with IC50 values in the micromolar range for BChE. tandfonline.comnih.gov In another study, benzimidazole-based oxazole analogues were identified as potent inhibitors of both AChE and BuChE, with the most active analogues having IC50 values of 0.10 ± 0.050 µM and 0.20 ± 0.050 µM against AChE and BuChE, respectively. mdpi.com

Papain-like Protease (PLpro): In the context of antiviral research, 1,2,4-oxadiazole (B8745197) derivatives have been repurposed as inhibitors of SARS-CoV-2 PLpro. nih.gov One of the evaluated derivatives demonstrated an IC50 of 7.197 μM against PLpro. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Oxazole Derivatives

| Enzyme Target | Compound Class/Example | IC50/Inhibitory Activity | Source(s) |

|---|---|---|---|

| Aquaporin-4 (AQP4) | Diethyl 2-{2-methyl-5-[4-(trifluoromethyl)phenyl]oxazol-4-yl}malonate | High binding energy; representative oxazole IC50 = 60 μM (cell viability) | rsc.org |

| COX-2 | Isoxazole derivative (C6) | 0.55 ± 0.03 µM | nih.gov |

| COX-2 | 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Better inhibition than Meloxicam | mdpi.com |

| FAAH | α-Keto oxazoles (e.g., OL-135) | Potent and selective inhibition | nih.govnih.gov |

| IMPDH2 (Mtb) | Benzoxazole derivatives | MIC ≤ 1 μM | nih.gov |

| Acetylcholinesterase (AChE) | Benzimidazole-based oxazole analogue (9) | 0.10 ± 0.050 µM | mdpi.com |

| Butyrylcholinesterase (BChE) | Benzimidazole-based oxazole analogue (9) | 0.20 ± 0.050 µM | mdpi.com |

Mechanistic Insights into Enzyme Binding and Inhibition

Computational docking studies have provided valuable insights into the binding modes of oxazole derivatives within the active sites of their target enzymes. For instance, in COX-2, the benzoxazole ring has been shown to be a critical moiety for interacting with key amino acid residues such as Tyr355 and Arg120. nih.gov In the case of FAAH inhibitors, the oxazole ring acts as an activating heterocycle in α-ketoheterocycle-based inhibitors, which bind to the enzyme via reversible hemiketal formation with an active site serine. nih.gov For PLpro inhibitors, docking simulations of 1,2,4-oxadiazole derivatives have been guided by the co-crystal structure of the viral PLpro with a known inhibitor, GRL0617, to understand the structural determinants of activity. nih.gov

Receptor Binding and Modulation (in vitro and computational)

Nuclear Receptors (e.g., PPARγ)

Computational studies have been conducted to design and predict the efficacy of oxazole derivatives as ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and fatty acid storage. jcchems.com A study involving in silico analyses, including molecular docking, of designed oxazole derivatives targeting the PPARγ receptor revealed that some compounds exhibited promising binding interactions and drug-relevant properties. jcchems.com The stability of the binding interactions was further confirmed by analyzing the RMSD values of the receptor-ligand complexes during molecular dynamics simulations. jcchems.com

Interaction with Penicillin-Binding Proteins

Oxadiazoles (B1248032), a class of compounds closely related to oxazoles, have been identified as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), particularly PBP2a of methicillin-resistant Staphylococcus aureus (MRSA). acs.org These compounds were discovered through in silico docking and scoring against the X-ray structure of PBP2a. nih.gov In vitro assays confirmed that these oxadiazoles inhibit recombinant PBP2a with IC50 values in the low microgram per milliliter range, which is close to their minimum inhibitory concentrations (MICs) against MRSA. acs.org

Investigation of Molecular Pathways and Signaling Cascades (at the cellular/molecular level)

The interaction of oxazole derivatives with their enzymatic and receptor targets can trigger a cascade of downstream molecular events. For example, the inhibition of AQP4 by a 2,4,5-trisubstituted oxazole derivative has been linked to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-10 in astrocyte cultures. rsc.org This suggests that AQP4 inhibition by oxazole derivatives can modulate neuroinflammatory pathways. rsc.org Furthermore, a review on the anticancer properties of oxazole derivatives indicates that they can inhibit a variety of targets, including tubulin, DNA topoisomerase, and protein kinases, ultimately leading to the induction of apoptosis in cancer cells. benthamscience.com

Cellular Responses and Cytokine Modulation in Cell Lines

Oxazole and isoxazole derivatives have demonstrated the ability to modulate immune and inflammatory responses in various cell lines by altering cytokine production. For instance, some isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines. mdpi.com One notable analogue, a leflunomide (B1674699) metabolite known as A771726, has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.com

Another isoxazole derivative, ISO-1, has been found to inhibit the macrophage migration inhibitory factor (MIF). This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines. mdpi.com In studies using the THP-1 human monocytic cell line, azole antifungal agents, which share structural similarities with oxazole derivatives, were shown to increase the levels of interleukin-8 (IL-8), with some compounds also significantly inducing TNF-α. researchgate.net These findings suggest that compounds containing an oxazole or a related azole core can influence the inflammatory response by modulating the secretion of key cytokines.

The anti-inflammatory potential of such compounds is often investigated in cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). For example, some novel 1,3,4-oxadiazole derivatives have been shown to reduce inflammation in LPS-stimulated THP-1 cells. mdpi.com

Table 1: Effects of Structurally Related Azole Derivatives on Cytokine Production in Cell Lines

| Compound Class | Cell Line | Stimulant | Cytokine Modulation | Reference |

|---|---|---|---|---|

| Isoxazole Derivatives | Various | Not specified | ↓ TNF-α, ↓ IL-1β | mdpi.com |

| Azole Antifungals | THP-1 | Candida albicans | ↑ IL-8, ↑ TNF-α | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | THP-1 | LPS | ↓ Inflammation | mdpi.com |

Intracellular Signaling Pathways (e.g., SPHK1/MAPK/AKT pathways)

The biological effects of small molecules are often mediated through their interaction with key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways are crucial for regulating cellular processes like proliferation, survival, and apoptosis, and are often dysregulated in diseases such as cancer. nih.govnih.govnih.gov

While direct evidence for 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole is unavailable, the broader class of oxadiazole derivatives has been implicated in the modulation of these pathways. researchgate.net For instance, some oxadiazole derivatives have been reported to inhibit the PI3K/Akt/mTOR pathway, which can lead to the promotion of apoptosis in cancer cells. researchgate.net The MAPK/ERK pathway is another critical signaling cascade that can be influenced by various therapeutic agents. researchgate.net The activation of both MAPK/ERK and PI3K/AKT pathways has been associated with resistance to certain chemotherapeutic drugs, and inhibitors of these pathways can enhance drug sensitivity. nih.gov

Sphingosine kinase 1 (SphK1) is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in cell growth, survival, and migration. nih.gov Notably, a specific inhibitor of SphK1 has been shown to suppress the phosphorylation and activation of Akt in glioblastoma cell lines. nih.gov This suggests that small molecules targeting SphK1 can indirectly modulate the AKT signaling pathway. Given the diverse biological activities of oxazole derivatives, it is plausible that they could exert their effects through the modulation of such critical intracellular signaling cascades.

Table 2: Involvement of SPHK1/MAPK/AKT Pathways in Cellular Signaling

| Pathway | Key Functions | Potential Modulation by Small Molecules | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Cell survival, proliferation, apoptosis | Inhibition by oxadiazole derivatives | researchgate.net |

| MAPK/ERK | Cell proliferation, differentiation | Modulation can affect drug efficacy | researchgate.net |

| SphK1 | Production of S1P, cell growth, survival | Inhibition can suppress AKT signaling | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for 5 2 Methyl 4 Trifluoromethyl Phenyl Oxazole and Analogues

Impact of Substituent Variation on Molecular Interactions and Activity

The potency and selectivity of 5-phenyloxazole (B45858) derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. The specific substitution pattern of 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole, with a methyl group in the ortho position and a trifluoromethyl group in the para position, represents a deliberate combination of steric and electronic features designed to optimize molecular interactions.

Positional Influence : The ortho-methyl group, as seen in the target compound, introduces significant steric hindrance. This forces the phenyl ring to twist out of the plane of the oxazole (B20620) ring. This non-planar conformation can be crucial for fitting into a specific three-dimensional binding pocket of a biological target, potentially increasing affinity and selectivity by burying the methyl and phenyl groups into hydrophobic pockets. tandfonline.com In contrast, placing the methyl group at the meta or para position would result in a more planar molecule, which might not bind as effectively to the same target. Studies on biaryl systems, which are structurally analogous to the phenyl-oxazole linkage, show that increasing ortho-substitution energetically favors these perpendicular conformations over planar ones. sci-hub.se

Stereochemistry : Stereochemistry plays a pivotal role in biological activity, as it governs target binding, metabolism, and distribution. nih.gov For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies. nih.gov In the case of the 2-methylphenyl group, while the methyl group itself does not create a chiral center in this specific molecule, its steric influence creates atropisomerism in some biaryl systems, where rotation around the single bond is restricted. rsc.org This restricted rotation can lock the molecule into a specific, biologically active conformation. The enhanced biological activity of specific stereoisomers is often attributed to factors like stereoselective uptake by transport systems or optimal orientation for binding to a target enzyme or receptor. nih.gov

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry due to its unique combination of electronic and steric properties, which can significantly enhance a molecule's drug-like characteristics. nih.govnih.gov

Electronic Properties : The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This property significantly alters the electronic distribution of the phenyl ring, influencing its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. nih.gov This can lead to enhanced binding affinity compared to non-fluorinated or methyl-substituted analogues. nih.gov Its electronegativity is often described as intermediate between that of fluorine and chlorine. mdpi.com

Steric and Physicochemical Properties : The CF3 group is bulkier and more lipophilic (fat-soluble) than a methyl group or a hydrogen atom. nih.gov Increased lipophilicity can improve a molecule's ability to cross cell membranes, which can be crucial for reaching its intracellular target. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes in the body. nih.gov This metabolic stability can prolong the drug's half-life and duration of action. Research on isoxazole-based molecules, which are structurally similar to oxazoles, demonstrated that the introduction of a CF3 moiety led to an almost 8-fold increase in anticancer activity compared to its non-trifluoromethylated counterpart, highlighting the significant positive impact of this group. nih.gov

| Property | Comparison: Methyl Group (-CH3) | Comparison: Trifluoromethyl Group (-CF3) |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

| Lipophilicity (Hansch π) | +0.56 | +0.88 |

| Metabolic Stability | Susceptible to oxidation | Highly stable |

| Binding Interactions | Primarily hydrophobic | Hydrophobic, electrostatic, potential H-bond acceptor |

Data sourced from multiple medicinal chemistry resources. nih.gov

In a study of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles as antitubulin agents, the substituent on the C5-phenyl ring was varied to probe the SAR. The results demonstrated a high degree of sensitivity to the substitution pattern. nih.gov

Positional Isomerism : Moving a methoxy (B1213986) substituent from the para-position to the meta-position on the C5-phenyl ring resulted in a drastic reduction in antiproliferative activity, highlighting the importance of substituent placement for optimal interaction with the target. nih.gov

Electronic Effects : The replacement of a methyl group with a more electron-releasing methoxy group at the para-position led to a 3- to 9-fold increase in activity across several cancer cell lines. nih.gov

Combined Effects : The most potent compounds in the series featured specific combinations of substituents. A meta-fluoro, para-methoxy substitution (Compound 4g ) or a para-ethoxy substitution (Compound 4i ) yielded compounds with IC50 values in the low nanomolar and even sub-nanomolar range, indicating a synergistic effect of size, position, and electronic properties. nih.gov

| Compound | C5-Phenyl Substituent (R) | Activity (IC50 Range, nM) | Relative Potency Comment |

|---|---|---|---|

| 4a | 2'-Naphthyl | 0.5 - 73.2 | Highly potent in several cell lines. |

| 4e | 4'-Methoxy | - | More active than 4'-methyl analogue. |

| 4f | 3'-Methoxy | - | Drastic reduction in activity compared to 4e. |

| 4g | 3'-Fluoro-4'-methoxy | 0.35 - 4.6 | Among the most potent compounds synthesized. |

| 4i | 4'-Ethoxy | 0.5 - 20.2 | Among the most potent compounds synthesized. |

These findings underscore that the 2-methyl and 4-trifluoromethyl substitution pattern in this compound is likely a highly optimized combination designed to confer a specific, potent biological activity.

Scaffold Exploration and Bioisosteric Replacements in Oxazole Research

In drug discovery, modifying the core heterocyclic scaffold or replacing it entirely are common strategies to improve a compound's properties while retaining its desired biological activity. nih.gov This involves the concepts of scaffold exploration and bioisosteric replacement.

Bioisosterism : A bioisostere is a chemical group that can replace another group in a drug molecule without significantly changing its biological activity. The oxazole ring can be replaced by other five-membered heterocycles like isoxazole (B147169), thiazole, 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), or 1,2,3-triazole. nih.goveurekaselect.comnih.gov These replacements can alter physicochemical properties such as polarity, solubility, and metabolic stability. For example, replacing a 1,2,4-oxadiazole ring with the more polar 1,3,4-oxadiazole has been shown to increase aqueous solubility and metabolic stability, although in one case it led to a 10- to 50-fold reduction in target affinity, demonstrating that the effects of such changes are context-dependent and not always predictable. mdpi.com In another instance, the oxazole ring of a VEGFR2 inhibitor was successfully replaced with a 1,2,3-triazole, yielding active compounds. nih.gov

Rational Design Strategies for Enhanced Specificity and Potency

Modern drug design increasingly relies on rational, structure-based approaches to optimize lead compounds. These strategies use detailed knowledge of the biological target to make precise chemical modifications that enhance binding affinity and selectivity. rsc.orgmdpi.com

Structure-Based Design : If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), molecular docking simulations can be used to predict how analogues of this compound might bind. These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. For instance, docking studies on a series of oxazole isoxazole carboxamides suggested that the compounds could compete with the natural substrate in the active site of the target enzyme, providing a rationale for their observed protective effects. ijrpr.com Such insights allow chemists to design new analogues with modifications that are predicted to improve these interactions, thereby increasing potency.

Improving Selectivity : A major goal of rational design is to improve a drug's selectivity, meaning it binds strongly to its intended target but weakly or not at all to other, unintended targets (anti-targets). This is crucial for minimizing side effects. mdpi.com Strategies to enhance selectivity include exploiting differences in the shape or electrostatic properties of the binding sites between the target and anti-targets. mdpi.com For example, a modification that introduces a bulky group might create a steric clash in the smaller binding site of an anti-target while being perfectly accommodated by the intended target. Similarly, optimizing the electrostatic charge of a ligand to be complementary to the target's binding site can disfavor binding to anti-targets with different charge distributions. mdpi.com For a molecule like this compound, rational design could involve modifying the substitution pattern to exploit unique features of its target's binding pocket, thus enhancing its specificity and creating a more potent and safer therapeutic agent.

Advanced Methodologies and Emerging Research Avenues in Substituted Oxazole Chemistry

High-Throughput Synthesis and Screening Techniques

The efficient exploration of the chemical space around a core scaffold such as 5-aryl oxazole (B20620) is critical for identifying molecules with desired properties. High-throughput synthesis (HTS) and screening techniques provide the necessary tools for rapidly generating and evaluating large libraries of compounds.

High-Throughput Synthesis:

Modern synthetic strategies have moved beyond traditional one-at-a-time synthesis, embracing parallel and automated methods to accelerate the creation of compound libraries. For oxazole derivatives, two prominent techniques are microwave-assisted organic synthesis (MAOS) and continuous flow chemistry.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times from hours to minutes, increased product yields, and improved purity. lew.ronih.gov For the synthesis of 5-substituted oxazoles, a microwave-assisted van Leusen reaction, which involves the cycloaddition of an aldehyde with Tosylmethyl isocyanide (TosMIC), can be employed. acs.orgnih.gov This method is highly amenable to automation and the parallel synthesis of an array of analogs in multi-well plates.

Continuous Flow Chemistry: In flow synthesis, reagents are continuously pumped through a network of tubes and reactors where they mix and react. durham.ac.uk This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to high reproducibility and scalability. rsc.org A flow-based system can be configured to synthesize a library of oxazoles by sequentially introducing different starting materials (e.g., various substituted benzaldehydes) into the stream, with in-line purification steps yielding the final products. durham.ac.ukrsc.org

| Parameter | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Principle | Rapid heating via dielectric friction | Continuous reaction in a confined channel |

| Typical Reaction Time | Minutes nih.govmdpi.com | Seconds to minutes |

| Scalability | Batch-wise (mg to g) | Continuous (g to kg) durham.ac.uk |

| Control over Parameters | Good (Temperature, Pressure) | Excellent (Temperature, Pressure, Stoichiometry, Time) rsc.org |

| Library Generation | Parallel synthesis in well plates | Sequential synthesis of discrete compounds |

High-Throughput Screening (HTS):

Once a library of compounds related to 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole is synthesized, HTS is used to rapidly assess their biological activity. ku.edu HTS platforms utilize robotics, liquid handling devices, and sensitive detectors to perform millions of biochemical or cell-based assays in a short period. arvojournals.org

An HTS campaign could screen an oxazole library against a specific protein target (target-based screening) or in a cellular model to identify a desired physiological change (phenotypic screening). arvojournals.org For example, compounds could be tested for their ability to inhibit a particular kinase or to prevent the proliferation of cancer cells in culture. The results identify "hits"—compounds that meet predefined activity criteria—which are then selected for further validation and study.

Chemical Biology Approaches for Target Deconvolution

When a compound like this compound is identified as a "hit" in a phenotypic screen, its specific molecular target within the cell is often unknown. nih.govnih.gov Target deconvolution is the crucial process of identifying this protein target (or targets) to understand the compound's mechanism of action. criver.com Several chemical biology strategies are employed for this purpose.

Affinity-Based Chemoproteomics: This is a widely used technique where the bioactive small molecule is chemically modified to create a "probe" that can be used to "fish" for its binding partners from a cell lysate. nih.govdrughunter.com The parent compound is typically attached to a solid support (like a bead) via a linker. When a cell extract is passed over these beads, the target protein binds to the immobilized compound and can be isolated, identified, and analyzed by mass spectrometry. nih.gov

Photoaffinity Labeling: This is a more advanced probe-based method. Here, the compound is modified with a photoreactive group (e.g., a diazirine or benzophenone) and often a reporter tag (like an alkyne or biotin). drughunter.com The probe is introduced to living cells or lysates, where it binds to its target. Upon exposure to UV light, the photoreactive group forms a permanent covalent bond with the target protein. The reporter tag is then used to isolate the protein-compound complex for identification. drughunter.com

Label-Free Methods (Stability Proteomics): These approaches avoid the potentially disruptive chemical modification of the hit compound. One prominent method is the Cellular Thermal Shift Assay (CETSA). drughunter.com The principle is that when a small molecule binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. The target protein will show increased thermal stability in the presence of the binding compound compared to untreated controls.

| Method | Principle | Advantages | Challenges |

|---|---|---|---|

| Affinity Chromatography | Immobilized compound captures binding proteins from lysate. nih.gov | Directly identifies binding partners. Well-established technique. | Requires chemical modification; risk of non-specific binding. criver.com |

| Photoaffinity Labeling | UV-induced covalent crosslinking to the target protein. drughunter.com | Captures interactions in a physiological context; covalent bond is stable. | Probe synthesis can be complex; UV light can damage cells. |

| CETSA (Label-Free) | Ligand binding alters the thermal stability of the target protein. drughunter.com | No chemical modification needed; can confirm target engagement in live cells. | Not all proteins show a clear thermal shift; less sensitive for weak binders. |

Chemoinformatics and Data Mining in Oxazole Research

Chemoinformatics and data mining are indispensable computational tools that leverage vast datasets to guide research on oxazole derivatives. bohrium.com These in silico methods accelerate the drug discovery process by predicting compound properties, identifying potential targets, and prioritizing molecules for synthesis. wisdomlib.org

Data Mining: Public and proprietary databases like PubChem contain bioactivity data for millions of compounds. researchgate.net Data mining techniques can be used to search these databases for oxazole-containing compounds with known biological activities. researchgate.net This can reveal potential new uses for existing scaffolds or provide insights into the structure-activity relationships (SAR) of the oxazole class, helping to generate hypotheses for new research projects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that correlates the chemical structure of compounds with their biological activity. wisdomlib.org For a series of synthesized analogs of this compound, a 3D-QSAR model can be developed. researchgate.net This model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates and avoid unpromising ones. daneshyari.com

Molecular Docking and Virtual Screening: If a protein target is known or hypothesized, molecular docking can be used to predict how a compound like this compound might bind to it. This technique places the 3D structure of the compound into the target's binding site and calculates a score based on the predicted binding energy. nih.gov Virtual screening uses this approach to rapidly screen millions of virtual compounds against a target, identifying those with the highest likelihood of binding. nih.gov

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Hypothesis Generation | Mine existing data to identify oxazole scaffolds with interesting biological profiles. | PubChem, ChEMBL, SciFinder researchgate.net |

| 2. Library Design | Enumerate a virtual library of analogs around the core scaffold. | Combinatorial library enumeration software |

| 3. Virtual Screening | Dock the virtual library against a protein target to prioritize compounds for synthesis. | Molecular Docking (e.g., AutoDock, Glide) |

| 4. Model Building (Post-Synthesis) | Synthesize and test a subset of compounds to generate initial activity data. | Wet-lab assays |

| 5. Predictive Modeling | Use initial data to build a QSAR model that predicts the activity of the remaining library. wisdomlib.org | 3D-QSAR, Machine Learning Models researchgate.net |

| 6. Iterative Optimization | Synthesize the most promising candidates predicted by the model and refine the model with new data. | Design-Make-Test-Analyze (DMTA) Cycle |

Future Directions in Oxazole Derivative Research

The field of oxazole chemistry is poised for significant advancement, driven by technological innovation and a deeper understanding of chemical biology. tandfonline.comjournalajst.com The oxazole ring is a valuable scaffold in medicinal chemistry, and future research will continue to unlock its potential. tandfonline.comnih.govrsc.org

AI-Driven Drug Design: Artificial intelligence (AI) and machine learning (ML) are set to revolutionize compound design. astrazeneca.comnih.gov Generative AI models can now design entirely novel oxazole derivatives de novo that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. springernature.comacm.org These tools can explore a vast chemical space much more efficiently than traditional methods. acm.org

Automated Synthesis and Reaction Prediction: The integration of AI with robotic synthesis platforms will enable fully autonomous "Design-Make-Test-Analyze" cycles. nih.gov AI algorithms can predict the outcomes of chemical reactions, devise optimal synthetic routes for novel oxazole targets, and instruct robotic systems to perform the synthesis and purification, dramatically accelerating the discovery timeline.

Expansion into New Biological Frontiers: While oxazoles are known for a range of bioactivities, future research will explore their application against new and challenging biological targets. researchgate.netnih.gov This includes their development as chemical probes to investigate complex biological pathways or as targeted agents for emerging diseases. The discovery of novel oxazole-containing natural products will also continue to provide inspiration for new chemical entities. nih.gov

Green and Sustainable Chemistry: There is a growing emphasis on developing synthetic methods that are more environmentally friendly. Future research in oxazole synthesis will focus on using greener solvents, developing more efficient catalysts, and improving the atom economy of reactions, aligning with the principles of sustainable chemistry. lew.ro

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole, and how is purity validated?

- Answer : The compound is typically synthesized via coupling reactions between substituted phenyl precursors and oxazole intermediates. For example, Kanto Reagents reports synthesis of analogous oxazole derivatives (e.g., 5-[4-(trifluoromethyl)phenyl]oxazole) using high-performance liquid chromatography (HPLC) for purity validation (>95% purity) . Shanghai Yi Hui Bio’s protocol for 5-(3-(trifluoromethyl)phenyl)oxazole involves recrystallization and nuclear magnetic resonance (NMR) for structural confirmation, with purity ≥95% .

| Synthetic Protocol Comparison |

|---|

| Reagent |

| Kanto Reagents |

| Shanghai Yi Hui Bio |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR : For confirming substituent positions (e.g., trifluoromethyl and methyl groups) via and spectra.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass 285.08 g/mol for CHFNO) .

- X-ray Crystallography : Structural analogs (e.g., 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) show monoclinic crystal systems (space group P21/c) with β angles ~100.57°, aiding in steric effect analysis .

Q. What stability considerations are noted for oxazole derivatives under storage?

- Answer : Stability is influenced by moisture and light. Kanto Reagents recommends storage at 2–8°C in inert atmospheres for analogs like 5-[4-(trifluoromethoxy)phenyl]oxazole to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. chloro) impact the compound’s electronic properties and reactivity?

- Answer : Computational studies (e.g., density functional theory (DFT)) on analogs like 5-chloro-2-phenyl-4-(trifluoromethyl)oxazole (CAS 247.60565) reveal that electron-withdrawing groups (e.g., -CF) reduce the oxazole ring’s electron density, enhancing electrophilic substitution resistance. In contrast, chloro substituents increase reactivity in cross-coupling reactions . Experimental data show a Hammett substituent constant (σ) of 0.43 for -CF, affecting reaction kinetics .

Q. How can contradictions in reported biological activities (e.g., insecticidal vs. anticancer) be resolved?

- Answer : Discrepancies often arise from assay conditions. For example:

- Receptor Specificity : Patent data highlight ryanodine receptor modulation in insecticidal activity, while anticancer studies (e.g., oxadiazole derivatives) implicate apoptosis pathways via caspase-3 activation .

- Dosage-Dependent Effects : Low concentrations (µM range) may activate stress-response pathways, whereas higher doses (mM) induce cytotoxicity. Researchers should standardize cell lines (e.g., HeLa vs. Sf9) and use dose-response curves .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used. For example, analogs like 5-(4-fluorophenyl)oxazole derivatives show binding affinity (K ~ 12 nM) to insecticidal targets via π-π stacking with phenylalanine residues . Quantum mechanical/molecular mechanical (QM/MM) models further explain trifluoromethyl’s role in stabilizing ligand-receptor interactions .

Q. How are crystallographic data utilized to optimize synthetic protocols?

- Answer : X-ray data (e.g., unit cell parameters: a = 9.3158 Å, b = 10.8176 Å) reveal steric hindrance from the 2-methyl group, guiding solvent selection (e.g., DMF vs. THF) to improve reaction yields .

Methodological Guidelines

-

Experimental Design for Mechanistic Studies :

-

Data Contradiction Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.